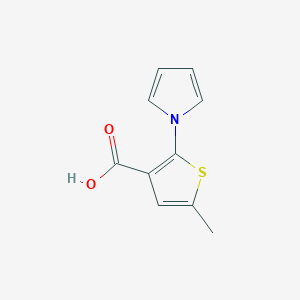

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-7-6-8(10(12)13)9(14-7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHUPKIJXQWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372719 | |

| Record name | 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151258-67-2 | |

| Record name | 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid CAS number

An In-depth Technical Guide to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 151258-67-2), a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical reactions and explores its potential biological activities by examining structurally related compounds. The guide includes detailed hypothetical experimental protocols, summarizes relevant quantitative data from analogous compounds, and provides visualizations of the proposed synthetic pathway and a potential biological target pathway.

Introduction

This compound is a small molecule characterized by a thiophene core substituted with a methyl group, a pyrrole ring, and a carboxylic acid functional group. The combination of these structural motifs is of significant interest in drug discovery, as thiophene and pyrrole heterocycles are known scaffolds for a wide range of biologically active compounds.[1][2] Derivatives of thiophene have demonstrated diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Similarly, pyrrole-containing compounds are integral to many approved drugs and have been investigated for their antibacterial and anticancer potential.[2][5] This guide aims to consolidate the available information and provide a strong theoretical framework for researchers interested in the synthesis and evaluation of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 151258-67-2 | [6] |

| Molecular Formula | C₁₀H₉NO₂S | [6] |

| Molecular Weight | 207.25 g/mol | [6] |

| Canonical SMILES | CC1=CC(=C(C(=O)O)S1)N2C=CC=C2 | |

| Purity (Typical) | ≥97% | [6] |

| Synonyms | 2-(1-pyrrolyl)-5-methylthiophen-3-carboxylic acid, 3-Thiophenecarboxylic acid, 5-methyl-2-(1H-pyrrol-1-yl)- |

Proposed Synthesis

-

Formation of a 2-aminothiophene core via the Gewald reaction.

-

Construction of the pyrrole ring onto the 2-amino group via the Paal-Knorr synthesis.

-

Hydrolysis of the resulting ester to the final carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from established microwave-assisted Gewald reaction procedures.[7]

-

To a 10 mL microwave reaction vial, add propionaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.2 mmol), and morpholine (1.5 mmol) as a basic catalyst.

-

Add 3 mL of ethanol as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 15-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic method for forming pyrroles from a primary amine and a 1,4-dicarbonyl compound.[8][9]

-

In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mmol) and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (5 mL).

-

Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrrole-substituted thiophene ester.

Step 3: Hydrolysis to this compound

-

Dissolve the ester from Step 2 (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL).

-

Add sodium hydroxide (2.5 mmol) and stir the mixture at 60°C for 4-6 hours.

-

After cooling, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the final carboxylic acid product.

Potential Biological Activities and Applications

While no specific biological data has been published for this compound, the structural motifs present suggest potential for significant pharmacological activity.

Potential Anticancer Activity

Thiophene derivatives are widely investigated as anticancer agents.[10] Some fused thiophene compounds act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and angiogenesis.[11] Furthermore, certain 2-aminothiophene-3-carboxylic acid esters have shown selective cytostatic effects against prostate cancer and hepatoma cell lines, inducing apoptosis and cell cycle arrest.[5] The presence of the pyrrole ring may also contribute to antitumor properties, as seen in various pyrrole-fused anthraquinone derivatives.[12]

Potential Antimicrobial Activity

Both thiophene and pyrrole cores are prevalent in compounds with antimicrobial properties. Thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[13][14] Pyrrole-based compounds have also demonstrated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[2] The combination of these two heterocycles could lead to compounds with a broad spectrum of antimicrobial efficacy.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally analogous to the title compound. Note: This data is not for CAS 151258-67-2 but is provided for comparative purposes.

| Compound Class/Derivative | Activity Type | Target / Strain | Measurement (IC₅₀ / MIC) | Reference(s) |

| Thienopyrimidine Derivative | Anticancer (Cytotoxic) | HepG2 (Liver Cancer) | IC₅₀: 1.57 µM | [11] |

| Thienopyrimidine Derivative | Anticancer (Cytotoxic) | PC-3 (Prostate Cancer) | IC₅₀: 2.31 µM | [11] |

| Spiro–indoline–oxadiazole-thiophene Derivative | Antimicrobial | Clostridium difficile | MIC: 2 to 4 µg/mL | [15] |

| Thiophene-carboxamide Derivative | Antimicrobial | Pseudomonas aeruginosa | Inhibition Zone: 21 mm (at 1 mg/mL) | [16] |

| 1,2,3,4-tetrasubstituted pyrrole Derivative | Antimicrobial | Staphylococcus aureus | MIC: 3.12 - 12.5 µg/mL | [2] |

Potential Mechanism of Action

Given the anticancer activity of similar thiophene-based molecules, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in tumor growth and survival, such as the VEGFR/AKT pathway.[11] VEGFR-2 activation by its ligand (VEGF) triggers a cascade involving the PI3K/AKT pathway, which ultimately promotes cell proliferation, angiogenesis, and evasion of apoptosis. Dual inhibition of VEGFR-2 and AKT is a promising strategy in cancer therapy.

Caption: A potential mechanism via inhibition of the VEGFR/AKT pathway.

Conclusion

This compound represents a molecule of interest for chemical and biological research. While direct experimental data is scarce, this guide provides a robust theoretical foundation for its synthesis via a combination of the Gewald and Paal-Knorr reactions. Based on the extensive literature on related thiophene and pyrrole derivatives, this compound is a promising candidate for investigation as a potential anticancer or antimicrobial agent. Further research is required to validate the proposed synthetic route and to experimentally determine the biological activity and mechanism of action of this specific compound.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. benchchem.com [benchchem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Amides of pyrrole- and thiophene-fused anthraquinone derivatives: A role of the heterocyclic core in antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectral Data Analysis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid (Molecular Formula: C₁₀H₉NO₂S, Molecular Weight: 207.25 g/mol ). Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. These predictions are derived from the analysis of structurally related compounds, including thiophene-3-carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, and pyrrole-2-carboxylic acid. This guide also outlines detailed, generalized experimental protocols for acquiring such spectral data, serving as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.5 | Singlet | 1H | Thiophene H4 |

| ~7.0 | Triplet | 2H | Pyrrole H2', H5' |

| ~6.2 | Triplet | 2H | Pyrrole H3', H4' |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | Carboxylic Acid (C=O) |

| ~145 | Thiophene C5 |

| ~140 | Thiophene C2 |

| ~130 | Thiophene C4 |

| ~125 | Thiophene C3 |

| ~120 | Pyrrole C2', C5' |

| ~110 | Pyrrole C3', C4' |

| ~15 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 207 | Molecular Ion [M]⁺ |

| 162 | [M - COOH]⁺ |

| 148 | [M - COOH - CH₂]⁺ (from methyl group rearrangement) |

| 134 | [M - COOH - C₂H₄]⁺ |

| 81 | Thiophene fragment |

| 67 | Pyrrole fragment |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data (Solid Phase, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic/Heteroaromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium-Strong | C=C stretch (Thiophene and Pyrrole rings) |

| ~1450 | Medium | C-H bend (Methyl) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, Carboxylic Acid dimer) |

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters should be optimized for best results.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Mass Spectrometry (MS)

-

Sample Preparation: For Electron Ionization (EI), a small amount of the solid or a concentrated solution is introduced into the instrument, often via a direct insertion probe. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μg/mL).[2]

-

Instrumentation: A mass spectrometer with high-resolution capabilities (e.g., Time-of-Flight (TOF) or Orbitrap) is beneficial for accurate mass determination and molecular formula confirmation.

-

Data Acquisition: The instrument is operated in either positive or negative ion mode. For EI, an electron energy of 70 eV is standard. The mass range is set to scan well beyond the expected molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.

References

An In-Depth Technical Guide on the Physical Properties of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, a heterocyclic compound identified by the CAS number 151258-67-2, presents a molecule of interest within medicinal chemistry and materials science. Its structural framework, featuring a thiophene core substituted with a pyrrole and a carboxylic acid group, suggests potential for diverse chemical interactions and biological activities. This guide provides a summary of the available physical and chemical data for this compound.

Core Physical and Chemical Properties

A comprehensive literature search has yielded fundamental physicochemical parameters for this compound. While experimentally determined values for several key properties remain to be published, the following data provides a foundational understanding of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 207.25 g/mol | --INVALID-LINK-- |

| CAS Number | 151258-67-2 | --INVALID-LINK-- |

| Estimated pKa | 4.0 - 4.5 | BenchChem |

| Estimated LogP | 1.5 - 2.0 | BenchChem |

Note: The pKa and LogP values are estimations and should be considered as such until rigorously determined through experimental analysis.

Experimental Protocols

Determination of Melting Point: A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid would be recorded as the melting point.

Determination of Boiling Point: Given the likely solid nature of the compound at room temperature, boiling point determination would require heating under reduced pressure (vacuum distillation) to prevent decomposition. The temperature at which the vapor pressure of the liquid equals the applied pressure, and the substance boils, would be recorded.

Solubility Assessment: Qualitative and quantitative solubility tests would be performed in a range of standard laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane). This would involve adding a known mass of the compound to a specific volume of solvent at a controlled temperature and observing for dissolution. Quantitative solubility could be determined by methods such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) by analyzing a saturated solution.

pKa Determination: The acid dissociation constant (pKa) would be experimentally determined using potentiometric titration. A solution of the compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored using a calibrated pH meter. The pKa would be calculated from the titration curve, typically as the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of compounds containing pyrrole and thiophene moieties has been investigated for a range of bioactivities, including anticancer and antimicrobial effects. However, without specific experimental evidence for the title compound, any depiction of a signaling pathway would be purely speculative and therefore has been omitted.

Logical Workflow for Compound Characterization

For researchers investigating a novel compound such as this compound, a structured workflow is essential for thorough characterization. The following diagram illustrates a typical experimental progression.

Caption: Experimental workflow for novel compound characterization.

This workflow begins with the synthesis and purification of the compound, followed by structural confirmation. The subsequent determination of its physical properties provides crucial data for its handling and formulation. Biological screening then identifies potential therapeutic applications, leading to more in-depth mechanism of action studies and eventual in vivo testing and optimization.

The Diverse Biological Activities of Pyrrole-Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrrole and thiophene rings creates a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Pyrrole-thiophene derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity

Pyrrole-thiophene derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A primary mechanism underlying the anticancer effects of many pyrrole-thiophene derivatives is the inhibition of protein kinases, particularly those involved in cell growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[1]

Certain fused thienopyrrole and pyrrolothienopyrimidine compounds have been identified as dual inhibitors of VEGFR-2 and AKT.[1] For instance, compounds 3b and 4c have shown significant cytotoxic effects on hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[1] The inhibition of VEGFR-2 disrupts angiogenesis, a critical process for tumor growth and metastasis, while AKT inhibition promotes apoptosis and halts cell cycle progression.[1][2]

Induction of Apoptosis

The anticancer activity of pyrrole-thiophene derivatives is also attributed to their ability to induce programmed cell death, or apoptosis. This is often a downstream effect of kinase inhibition. For example, the inhibition of the AKT pathway leads to the activation of pro-apoptotic proteins like caspase-3.[1] Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative pyrrole-thiophene derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 (Liver) | 3.105 | [1] |

| PC-3 (Prostate) | 2.15 | [1] | |

| 4c | HepG2 (Liver) | 3.023 | [1] |

| PC-3 (Prostate) | 3.12 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Several aroyl- and thiophene-substituted pyrrole derivatives have been synthesized and evaluated as COX-1 and COX-2 inhibitors.[3] By inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5] For example, some pyrrole derivatives have shown selective inhibitory activity towards COX-2.[6]

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX-2 inhibitory activity of selected pyrrole derivatives.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1c | 14.8 | - | - | [6] |

| 2c | 17.3 | - | - | [6] |

| 3b | 1.30 | - | 38.8 | [6] |

| Celecoxib | 0.39 | 12.53 | 32.1 | [6] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7]

Antibacterial and Antifungal Effects

Various synthesized pyrrole-thiophene derivatives have been screened for their antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. The specific structural features of these derivatives, such as the presence of a 4-hydroxyphenyl ring, appear to be crucial for their antifungal activity.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole derivatives against various microorganisms.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 3a | 12.5 | 12.5 | 25 | |

| 3b | 25 | 12.5 | 12.5 | |

| 3c | 12.5 | 25 | 25 | |

| Ciprofloxacin | 12.5 | 12.5 | - | |

| Clotrimazole | - | - | 12.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-thiophene derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Protocol:

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Prepare a stock solution of the test pyrrole-thiophene derivative in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well black plate, add the following to each well:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

COX-2 Enzyme

-

Test inhibitor (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrrole-thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group should receive the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of the pyrrole-thiophene derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Pyrrole-thiophene derivatives represent a highly promising class of heterocyclic compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as to elucidate their mechanisms of action in greater detail.

References

An In-depth Technical Guide to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a central thiophene ring substituted with a methyl group, a pyrrole ring, and a carboxylic acid group.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid |

| CAS Number | 151258-67-2[1] |

| Molecular Formula | C₁₀H₉NO₂S |

| Canonical SMILES | Cc1cc(C(=O)O)c(-n2cccc2)s1 |

| InChI | InChI=1S/C10H9NO2S/c1-7-6-8(10(12)13)9(14-7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) |

| InChIKey | GHQHUPKIJXQWKT-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 207.25 g/mol | [2] |

| Predicted Boiling Point | 386.7 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.33 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 3.56 ± 0.30 | ChemicalBook |

| Predicted LogP | 1.5–2.0 | [3] |

| Appearance | Gray solid | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Characterization

A potential synthetic pathway could involve the following conceptual steps:

Caption: Conceptual Synthetic Workflow.

Characterization:

Upon synthesis, characterization would typically involve the following analytical techniques to confirm the structure and purity of the compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the specific proton and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized solid.

Unfortunately, specific experimental spectra for this compound were not found in the public domain during the literature search.

Potential Biological Activity

The pyrrole-substituted thiophene core is a recognized pharmacophore present in various compounds with potential biological activities.[3] While specific biological data for this compound is limited, research on analogous structures suggests potential for:

-

Antimicrobial Properties: Derivatives of pyrrolyl-thiophene have shown activity against various bacterial strains, including Gram-positive bacteria.[3] The specific efficacy of the title compound would require experimental validation.

-

Anticancer Activity: Preliminary research on related compounds indicates potential cytotoxic effects in cancer cell lines.[3] The mechanism of action could involve interactions with specific enzymes or receptors, potentially leading to apoptosis or cell cycle arrest.[3]

Logical Relationship of Potential Biological Investigation:

Caption: Workflow for Biological Evaluation.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While its fundamental structural and identifying characteristics are established, a significant gap exists in the availability of detailed experimental data. Future research should focus on:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS) to provide a complete analytical profile.

-

Systematic in vitro and in vivo screening to elucidate its potential antimicrobial and anticancer activities.

-

If biological activity is confirmed, subsequent studies should aim to identify the specific molecular targets and signaling pathways involved.

This foundational work is essential to unlock the full potential of this compound and its derivatives as lead compounds for new therapeutic agents.

References

The Therapeutic Promise of Thiophene Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Their unique structural and electronic properties allow for diverse interactions with biological targets, leading to the development of potent and selective inhibitors for various enzymes and signaling pathways implicated in a range of diseases. This technical guide provides an in-depth overview of the core therapeutic applications of thiophene carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of the therapeutic potential of thiophene carboxylic acids lies in their ability to act as enzyme inhibitors. These compounds have been successfully designed and synthesized to target the active sites or allosteric pockets of several clinically relevant enzymes.

Inhibition of D-Amino Acid Oxidase (DAO)

Therapeutic Rationale: D-Amino Acid Oxidase (DAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Elevated DAO activity and subsequent depletion of D-serine have been linked to the pathophysiology of schizophrenia. Therefore, inhibiting DAO to restore normal D-serine levels is a promising therapeutic strategy.

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as potent DAO inhibitors.[1][2] Structure-activity relationship (SAR) studies have revealed that small substituents on the thiophene ring are generally well-tolerated.[2]

Quantitative Data:

| Compound | Scaffold | Substituents | IC50 (µM) | Reference |

| 1a | Thiophene-2-carboxylic acid | - | 7.8 | [2] |

| 2a | Thiophene-3-carboxylic acid | - | 4.4 | [2] |

| 1k | Thiophene-2-carboxylic acid | 4,5-dichloro | 0.09 | [2] |

| 1l | Thiophene-2-carboxylic acid | 4,5-dimethyl | 0.36 | [2] |

| 2b | Thiophene-3-carboxylic acid | 5-chloro | 0.04 | [2] |

| 2c | Thiophene-3-carboxylic acid | 5-methyl | Substantially improved potency vs 2a | [2] |

Experimental Protocol: DAO Inhibition Assay

A common method to determine the inhibitory activity of compounds against DAO is to measure the production of hydrogen peroxide, a product of the enzymatic reaction.

-

Materials:

-

Human D-Amino Acid Oxidase (hDAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable H₂O₂ probe)

-

Thiophene carboxylic acid derivatives (test compounds)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

96-well microplate

-

Plate reader capable of fluorescence measurement

-

-

Procedure:

-

Prepare a reaction mixture containing hDAO, HRP, and Amplex Red in the assay buffer.

-

Add serial dilutions of the thiophene carboxylic acid derivatives to the wells of the microplate.

-

Initiate the reaction by adding D-serine to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

The rate of increase in fluorescence is proportional to the DAO activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

Workflow for DAO Inhibition Assay

Caption: General workflow for determining the IC50 of thiophene carboxylic acids against DAO.

Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

Therapeutic Rationale: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As a key component of the viral replication machinery with no functional equivalent in mammalian cells, it represents a prime target for antiviral drug development.

Thiophene-2-carboxylic acid derivatives have been discovered as a novel class of HCV NS5B polymerase inhibitors.[3][4] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site and inducing a conformational change that impedes its function.[5]

Quantitative Data:

| Compound Class | Target | IC50 Range | Reference |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Potent inhibitors | [3] |

| Lactam-containing Thiophene Carboxylates | HCV NS5B Polymerase (Genotype 1b) | 3-5 fold improvement vs. Lomibuvir | [6] |

| Tetrahydrobenzothiophene derivatives | HCV NS5B Polymerase | Potent inhibitors | [7] |

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

The activity of HCV NS5B polymerase can be measured by quantifying the incorporation of labeled nucleotides into a newly synthesized RNA strand.

-

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template/primer

-

Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [³H]-UTP or biotin-UTP)

-

Thiophene carboxylic acid derivatives (test compounds)

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

Scintillation counter or appropriate detection system for the label

-

-

Procedure:

-

Pre-incubate the HCV NS5B polymerase with the RNA template/primer in the reaction buffer.

-

Add serial dilutions of the thiophene carboxylic acid derivatives.

-

Initiate the polymerization reaction by adding the NTP mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

-

Stop the reaction after a defined period (e.g., by adding EDTA).

-

Separate the newly synthesized, labeled RNA from the unincorporated labeled NTPs (e.g., by precipitation or filter binding).

-

Quantify the amount of incorporated label.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Therapeutic Rationale: Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). By phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), BDK reduces BCAA breakdown. Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK is therefore a potential therapeutic strategy to enhance BCAA catabolism.

Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK.[8][9]

Quantitative Data:

| Compound | Common Name | IC50 (µM) | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | BT2 | 3.19 | [8] |

| BT1 fraction (from compound 476-I16) | - | > 400 | [9] |

| BT2 fraction (from compound 476-I16) | - | 3.4 | [9] |

Experimental Protocol: BDK Inhibition Assay

A common method for assaying BDK activity is to measure the phosphorylation of its substrate, the BCKDC E1α subunit, or a peptide mimic.

-

Materials:

-

Recombinant BDK

-

BCKDC E1α subunit or a peptide substrate

-

[γ-³²P]ATP or an antibody-based detection system for phosphorylated substrate

-

Benzothiophene carboxylic acid derivatives (test compounds)

-

Kinase assay buffer (containing MgCl₂, ATP, etc.)

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

-

-

Procedure:

-

Set up the kinase reaction in the assay buffer containing the BDK enzyme and its substrate.

-

Add serial dilutions of the benzothiophene carboxylic acid derivatives.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anticancer Activity

Thiophene carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and proliferation.

Inhibition of the RhoA/ROCK Pathway

Therapeutic Rationale: The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility. Its hyperactivation is frequently observed in cancer and is associated with increased tumor cell proliferation, invasion, and metastasis. Therefore, targeting this pathway is a promising anticancer strategy.

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit the RhoA/ROCK pathway, leading to anticancer effects.[1][10][11] Compound b19 from this series has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[1][10]

Signaling Pathway:

Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.

Cytotoxicity against Cancer Cell Lines

Various thiophene carboxamide derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including those of the liver (HepG2), colon (HCT-116), and breast (MCF-7).[12][13][14][15][16]

Quantitative Data (IC50 Values):

| Compound/Class | Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide 5 | HepG-2 | 7.46 (µg/mL) | [12] |

| Thiophene carboxamide 5 | HCT-116 | 12.60 (µg/mL) | [12] |

| Thiophene carboxamide 2b | Hep3B | 5.46 | [14] |

| Thiophene carboxamide 2d | Hep3B | 8.85 | [14] |

| Thiophene carboxamide 2e | Hep3B | 12.58 | [14] |

| Thiophene carboxamide MB-D1 | A375 | ~40-50 | [15] |

| Thiophene carboxamide MB-D2 | A375 | ~30-40 | [15] |

| Thiophene carboxamide MB-D4 | A375 | ~30-40 | [15] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19 | MDA-MB-231 | Significant inhibition | [1][10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT-116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Thiophene carboxylic acid derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiophene carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Workflow for Anticancer Evaluation

Caption: General workflow for the in vitro evaluation of the anticancer activity of thiophene carboxylic acids.

Synthesis of Thiophene Carboxylic Acids

The synthesis of therapeutically relevant thiophene carboxylic acids can be achieved through various established and novel chemical methodologies. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes, which are valuable precursors for many thiophene carboxylic acid derivatives.[17][18][19][20][21]

-

General Reaction Scheme: Condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).

-

Experimental Protocol (General Procedure):

-

To a stirred mixture of the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add the basic catalyst.

-

Heat the reaction mixture (e.g., to 40-60°C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates.

-

If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

-

Other Synthetic Methodologies

A variety of other methods have been developed for the synthesis of specific thiophene carboxylic acid derivatives. For instance, 2-thiophenecarboxylic acids and their esters can be synthesized by the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system. Benzo[b]thiophene-3-carboxylic acid derivatives can be prepared through multi-step sequences starting from appropriate precursors.[11][22]

Experimental Protocol: Synthesis of 2-Thiophenecarboxylic Acid Derivatives via Oxidation

-

General Procedure:

-

In a suitable reaction vessel, combine the starting thiophene, a catalyst (e.g., Fe(acac)₃ or VO(acac)₂), carbon tetrachloride (CCl₄), and methanol (CH₃OH).

-

Heat the reaction mixture under controlled conditions.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, cool the mixture and isolate the product by distillation or chromatography.

-

Conclusion

Thiophene carboxylic acids represent a privileged scaffold in drug discovery, offering a foundation for the development of potent and selective modulators of various biological targets. Their demonstrated efficacy as enzyme inhibitors and anticancer agents highlights their significant therapeutic potential. The synthetic versatility of the thiophene ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces. Further research into the mechanisms of action, optimization of lead compounds, and evaluation in preclinical and clinical settings will be crucial in translating the promise of thiophene carboxylic acids into novel therapeutics for a range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrobenzothiophene inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. sciforum.net [sciforum.net]

- 20. benchchem.com [benchchem.com]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. tandfonline.com [tandfonline.com]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrrol-Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of pyrrol-thiophene stands as a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. This technical guide delves into the core mechanisms of action through which these compounds exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this document provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Anticancer Mechanisms of Action

Pyrrol-thiophene derivatives have emerged as potent anticancer agents, primarily through their targeted inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The principal mechanisms identified include the inhibition of protein kinases and the disruption of microtubule dynamics.

Inhibition of Protein Kinases

Several pyrrol-thiophene compounds function as inhibitors of critical protein kinases that are often dysregulated in cancer.

Certain pyrrol-thiophene chalcone urea derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[1] Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2]

-

Signaling Pathway:

References

The Thiophene Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring, contribute to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene derivatives, focusing on their anticancer, antimicrobial, and acetylcholinesterase inhibitory activities. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the thiophene nucleus.

I. Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3]

Inhibition of Kinase Signaling Pathways

A prominent strategy in anticancer drug design is the targeting of protein kinases, which are often dysregulated in cancer. Thiophene derivatives have been successfully developed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B), both of which are pivotal in tumor angiogenesis and cell survival.[1][4]

The substitution pattern on the thiophene ring and fused heterocyclic systems plays a critical role in determining the inhibitory potency and selectivity of these compounds.

| Compound ID | Core Scaffold | R Group | HepG2 IC50 (µM) | PC-3 IC50 (µM) | VEGFR-2 IC50 (µM) | Akt IC50 (µM) | Reference |

| 3a | Thienopyrimidine | H | >10 | >10 | - | - | [1] |

| 3b | Thienopyrimidine | 4-Cl | 3.105 | 2.15 | 0.126 | 6.96 | [1] |

| 3f | Thienopyrimidine | 4-OCH3 | 4.296 | 7.472 | - | - | [1] |

| 3g | Thienopyrimidine | 3,4,5-(OCH3)3 | 3.77 | >10 | - | - | [1] |

| 4c | Thieno[3,2-b]pyrrole | 4-Cl | 3.023 | 3.12 | 0.075 | 4.60 | [1] |

-

Impact of Substitution on Cytotoxicity: As illustrated in the table above, substitutions on the phenyl ring of the thienopyrimidine scaffold significantly influence anticancer activity. Unsubstituted compound 3a shows minimal activity. However, the introduction of an electron-withdrawing chloro group at the para-position (3b ) leads to a marked increase in cytotoxicity against both HepG2 and PC-3 cancer cell lines.[1] Methoxy (3f ) and trimethoxy (3g ) substitutions also confer notable activity, particularly against HepG2 cells.[1]

-

Kinase Inhibitory Potency: The most potent cytotoxic compounds, 3b and 4c , were found to be effective dual inhibitors of VEGFR-2 and Akt kinases.[1] The thieno[3,2-b]pyrrole derivative 4c exhibited particularly potent VEGFR-2 inhibition with an IC50 value of 0.075 µM.[1]

Tubulin Polymerization Inhibition

Another important anticancer mechanism for thiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5]

| Compound ID | Scaffold | R Group | A549 IC50 (µM) | Reference |

| 1m | Thiophene Pyridine | - | 5.25 | [7] |

| SB-200 | Thiophene Derivative | - | <30 | [8] |

The planarity of the thiophene ring is thought to contribute to the binding of these derivatives to the colchicine binding site of β-tubulin.[6]

Wnt/β-catenin Pathway Inhibition

Recent studies have also implicated the Wnt/β-catenin signaling pathway as a target for thiophene derivatives in gastrointestinal cancers.[6] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Below is a diagram illustrating the VEGFR-2/Akt signaling pathway and the points of inhibition by thiophene derivatives.

Caption: VEGFR-2/Akt Signaling Pathway Inhibition by Thiophene Derivatives.

II. Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Thiophene derivatives have demonstrated promising antibacterial and antifungal activities, making them an important class of compounds in the development of new anti-infective therapies.[10]

Structure-Activity Relationship of Thiophene Amides as Antibacterial Agents

The antimicrobial efficacy of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

| Compound ID | R1 | R2 | A. baumannii MIC50 (mg/L) | E. coli MIC50 (mg/L) | Reference |

| 1 | H | ortho-piperidin-4-yloxy | 64 | >64 | [11] |

| 2 | H | meta-piperidin-4-yloxy | >64 | >64 | [11] |

| 3 | H | para-piperidin-4-yloxy | >64 | >64 | [11] |

| 4 | 4-Cl | ortho-piperidin-4-yloxy | 16 | 8 | [11] |

| 5 | 4-Cl | meta-piperidin-4-yloxy | 16 | 32 | [11] |

| 8 | 3-Cl | meta-piperidin-4-yloxy | 32 | 32 | [11] |

-

Influence of Substituent Position: The position of the piperidin-4-yloxy group on the phenyl ring at position 5 of the thiophene scaffold impacts antibacterial activity. The ortho substitution in compound 1 shows some activity against A. baumannii, which is lost in the meta (2 ) and para (3 ) isomers.[11]

-

Effect of Halogen Substitution: The introduction of a chloro substituent on the benzamide group at position 2 significantly enhances antibacterial activity.[11] For instance, compound 4 , with a 4-chlorophenyl group, exhibits a notable improvement in activity against both A. baumannii and E. coli compared to the unsubstituted analog 1 .[11] Similar enhancements are observed for compounds 5 and 8 .[11]

III. Acetylcholinesterase Inhibitory Activity

Thiophene derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Structure-Activity Relationship of Thiophene-Chalcone-Coumarin Hybrids

The inhibitory potency of these hybrid molecules is influenced by the substitution pattern on the thiophene and phenyl rings.

| Compound ID | R | AChE IC50 (µM) | Reference |

| 23a | H | 1.296 | [12] |

| 23e | 4-Cl | 0.42 | [12] |

| Galantamine (Standard) | - | 1.142 | [12] |

The presence of a chloro group at the para-position of the phenyl ring in compound 23e resulted in the most potent AChE inhibition, with an IC50 value significantly lower than the standard drug galantamine.[12]

IV. Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[13][14]

General Procedure:

-

To a mixture of an α-methylene carbonyl compound (1.0 eq) and an α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidinium borate).[15]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[16]

Caption: General Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Biological Assays

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.[17]

Materials:

-

Recombinant Human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly (Glu,Tyr) 4:1)

-

5x Kinase Buffer

-

ATP solution

-

Test thiophene derivatives

-

ADP-Glo™ or Kinase-Glo® MAX Assay Kit

-

DMSO

-

Solid white 96-well assay plates

Procedure:

-

Prepare a 1x Kinase Buffer by diluting the 5x stock.

-

Prepare serial dilutions of the test thiophene derivatives in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Add the Master Mix to the wells of the 96-well plate.

-

Add the diluted test compounds to the "Test Inhibitor" wells. Add buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

-

Initiate the kinase reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using non-linear regression.[17]

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Test thiophene derivatives

-

Standard antibiotics (positive control)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare two-fold serial dilutions of the test thiophene derivatives and standard antibiotics in the broth directly in the 96-well plate.

-

Inoculate each well containing the serially diluted compounds with the bacterial suspension.

-

Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

This technique is used to determine the distribution of cells in different phases of the cell cycle.[21][22]

Materials:

-

Cancer cell lines

-

Test thiophene derivatives

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (fixative)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the test thiophene derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

V. Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns and heterocyclic modifications in tuning the biological activity of thiophene derivatives. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new thiophene-based compounds. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, ultimately leading to the discovery of new and effective drugs for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.umpr.ac.id [repository.umpr.ac.id]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. bio-protocol.org [bio-protocol.org]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

Rise of the Pyrroles: A Technical Guide to Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds, the pyrrole ring, a five-membered aromatic heterocycle, has emerged as a versatile building block for the design of potent new drugs. This technical guide provides an in-depth overview of recent advancements in the discovery of pyrrole-containing antibacterial agents, focusing on their synthesis, antibacterial activity, and mechanisms of action.

Quantitative Analysis of Antibacterial Potency

The antibacterial efficacy of newly synthesized pyrrole derivatives is a critical measure of their potential. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a standard metric for this evaluation. The following tables summarize the MIC values of representative novel pyrrole-containing compounds against a panel of clinically relevant bacterial strains.

Table 1: Antibacterial Activity of Pyrrole-2-Carboxylate and Pyrrolamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

| 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide | Staphylococcus aureus | 0.008 | [2] |

| 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide | Escherichia coli | 1 | [2] |

Table 2: Antibacterial Activity of Pyrrolyl Benzamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.12 - 12.5 | [2] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Escherichia coli | 3.12 - 12.5 | [2] |

Table 3: Antibacterial Activity of Marinopyrrole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | < 1 | [3] |

| Marinopyrrole A Derivative (MA-D1) | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | [4] |

Key Experimental Protocols

The discovery and validation of novel antibacterial agents rely on a suite of standardized and specialized experimental procedures. This section details the methodologies for key experiments cited in the development of pyrrole-containing compounds.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

a. Preparation of Materials:

-

Bacterial Culture: An overnight culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Test Compound: The pyrrole-containing compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium to achieve a range of concentrations.

-

96-Well Microtiter Plate: Sterile 96-well plates are used to perform the assay.

b. Assay Procedure:

-

100 µL of sterile broth is added to each well of the microtiter plate.

-

100 µL of the highest concentration of the test compound is added to the first well of a row.

-

Serial two-fold dilutions are performed by transferring 100 µL from the first well to the second, and so on, down the row. The final 100 µL from the last dilution well is discarded.

-

100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.

-

Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

c. Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[5][6][7]

Mechanism of Action Study: DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine if a compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

a. Reaction Setup: A reaction mixture is prepared containing:

-

Relaxed plasmid DNA (e.g., pBR322) as the substrate.

-

E. coli DNA gyrase enzyme.

-

Assay buffer containing ATP and necessary cofactors (e.g., MgCl2).

-

The test pyrrole compound at various concentrations.

b. Assay Procedure:

-

The reaction components are mixed on ice.

-

The reaction is initiated by the addition of the DNA gyrase enzyme.

-

The mixture is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to occur.

-

The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

c. Analysis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.[8][9]

Mechanism of Action Study: Enoyl-ACP Reductase (InhA) Inhibition Assay

This assay is particularly relevant for compounds targeting Mycobacterium tuberculosis, where InhA is a key enzyme in mycolic acid biosynthesis.